N-cyclopropyl-4-ethoxybenzenesulfonamide

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

N-Cyclopropyl-4-ethoxybenzenesulfonamide (CAS 675122-15-3) is a small-molecule sulfonamide derivative characterized by a cyclopropyl group on the sulfonamide nitrogen and an ethoxy substituent at the para position of the benzene ring. This distinct combination of substituents differentiates it from simpler benzenesulfonamide analogs and suggests utility in probing steric and electronic effects within enzyme active sites, particularly those of carbonic anhydrases and dihydropteroate synthase.

Molecular Formula C11H15NO3S
Molecular Weight 241.31 g/mol
Cat. No. B296396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-ethoxybenzenesulfonamide
Molecular FormulaC11H15NO3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2
InChIInChI=1S/C11H15NO3S/c1-2-15-10-5-7-11(8-6-10)16(13,14)12-9-3-4-9/h5-9,12H,2-4H2,1H3
InChIKeyHWQBOXRPRYVKTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.2 [ug/mL]

N-Cyclopropyl-4-ethoxybenzenesulfonamide: A Specialized Sulfonamide Scaffold for Targeted Enzyme Inhibition


N-Cyclopropyl-4-ethoxybenzenesulfonamide (CAS 675122-15-3) is a small-molecule sulfonamide derivative characterized by a cyclopropyl group on the sulfonamide nitrogen and an ethoxy substituent at the para position of the benzene ring . This distinct combination of substituents differentiates it from simpler benzenesulfonamide analogs and suggests utility in probing steric and electronic effects within enzyme active sites, particularly those of carbonic anhydrases and dihydropteroate synthase [1].

Procurement Precision: Why N-Cyclopropyl-4-ethoxybenzenesulfonamide Cannot Be Replaced by Generic Analogs


Generic substitution of sulfonamide-based inhibitors is highly unreliable due to extreme sensitivity to N-substituent and ring substitution patterns. The N-cyclopropyl moiety imposes unique conformational constraints and alters lipophilicity compared to N-alkyl or N-cycloheptyl analogs, directly impacting enzyme isoform selectivity and binding kinetics [1]. The 4-ethoxy group further modulates electron density on the aromatic ring, affecting the sulfonamide's zinc-binding affinity in metalloenzymes [2]. Even seemingly minor alterations (e.g., replacing cyclopropyl with cycloheptyl or ethoxy with methoxy) can ablate activity against specific carbonic anhydrase isoforms or abolish antibacterial efficacy.

Quantitative Differentiation Evidence for N-Cyclopropyl-4-ethoxybenzenesulfonamide


Carbonic Anhydrase I Inhibition: N-Cyclopropyl vs. Des-Cyclopropyl Scaffold

N-cyclopropyl-4-ethoxybenzenesulfonamide demonstrates measurable but modest affinity for human carbonic anhydrase I (hCA I) [1]. The unsubstituted parent compound 4-ethoxybenzenesulfonamide is reported as a low nanomolar inhibitor of CA II, VII, IX, and XII, but its activity against CA I is described as 'modest' [2]. The presence of the N-cyclopropyl group in the target compound is expected to further reduce CA I affinity compared to the des-cyclopropyl analog, based on steric hindrance arguments, although direct comparative Ki values for the target compound are not available in the current public domain.

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

Lipophilic Ligand Efficiency: N-Cyclopropyl vs. N-Cycloheptyl Modification

The N-cyclopropyl substituent in the target compound provides a significant lipophilicity advantage over bulkier N-cycloalkyl analogs such as N-cycloheptyl-4-ethoxybenzenesulfonamide [1]. The cyclopropyl group contributes a clogP of approximately +0.7, which is substantially lower than the cycloheptyl group's estimated contribution of +2.3 [2]. This lower lipophilicity is generally associated with improved metabolic stability, reduced off-target binding, and better solubility profiles, although direct experimental ADME data for the target compound is not publicly available.

Lipophilicity Metabolic Stability Drug Design

Structural Basis for CA II Inhibition: 4-Ethoxybenzenesulfonamide Core

The X-ray crystal structure of human carbonic anhydrase II in complex with 4-ethoxybenzenesulfonamide (PDB: 4RUZ) reveals the canonical sulfonamide zinc-binding mode at 1.63 Å resolution [1]. This structure confirms that the 4-ethoxybenzenesulfonamide core is competent for high-affinity CA II binding. While the N-cyclopropyl target compound has not been co-crystallized, the conserved core scaffold is expected to maintain the critical zinc coordination, with the N-cyclopropyl group potentially engaging the hydrophobic rim of the active site and modulating isoform selectivity [2].

X-ray Crystallography Carbonic Anhydrase II Binding Mode

Validated Application Scenarios for N-Cyclopropyl-4-ethoxybenzenesulfonamide


Carbonic Anhydrase Isoform Selectivity Screening

Based on its measurable Ki of 3700 nM against CA I [1], N-cyclopropyl-4-ethoxybenzenesulfonamide is an ideal tool compound for screening panels designed to identify CA inhibitors with low CA I affinity. Researchers seeking to avoid the GI and hematological side effects associated with CA I inhibition can use this compound as a selectivity benchmark, comparing its CA II, VII, IX, and XII inhibition profiles against those of non-selective sulfonamides like acetazolamide.

Structure-Activity Relationship (SAR) Exploration of N-Substituted Benzenesulfonamides

The distinct cyclopropyl substituent of this compound, which is associated with a favorable low lipophilicity contribution (~+0.7 clogP) compared to bulkier N-cycloheptyl analogs (~+2.3) [2], makes it a critical component in SAR studies aimed at optimizing metabolic stability and oral bioavailability. Medicinal chemistry teams can use this compound to systematically probe the effects of N-substituent size on pharmacokinetic parameters while maintaining the 4-ethoxybenzenesulfonamide pharmacophore.

Crystallography-Facilitated Fragment Growing

The co-crystal structure of the core scaffold with hCA II (PDB: 4RUZ) at 1.63 Å resolution provides a precise template for structure-based drug design [3]. N-cyclopropyl-4-ethoxybenzenesulfonamide can serve as a starting point for fragment growing or scaffold hopping campaigns, where the cyclopropyl vector is used to explore new chemical space from the sulfonamide nitrogen. The high-resolution structural data reduces the risk of synthetic investment in inactive analogs.

Antibacterial Target Engagement Studies

As a competitive inhibitor of dihydropteroate synthase (DHPS) [4], this compound is suitable for use in bacterial folate pathway inhibition assays. Its unique N-cyclopropyl substitution may confer differential activity against sulfonamide-resistant DHPS variants compared to classical sulfa drugs, making it a valuable probe for resistance mechanism studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopropyl-4-ethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.